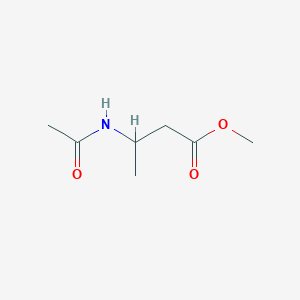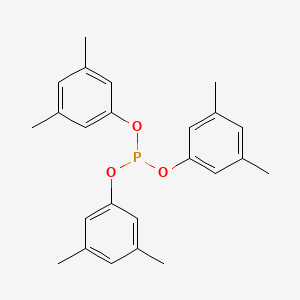
Tris(3,5-dimethylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,5-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder that is used primarily as a ligand in various catalytic reactions. This compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.
Major Products
Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites are formed depending on the reagents used.
Coordination: Metal-phosphite complexes are the primary products.
Scientific Research Applications
Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
- Tris(4-fluorophenyl) phosphite
Uniqueness
Tris(3,5-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which influence its reactivity and selectivity in catalytic processes. The presence of methyl groups at the 3 and 5 positions of the phenyl rings provides a balance between steric hindrance and electronic effects, making it an effective ligand in various chemical transformations.
Properties
CAS No. |
36432-47-0 |
|---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(3,5-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
InChI Key |
ZZVNXOJBUKDFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


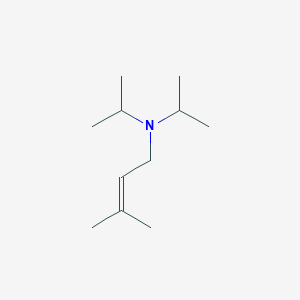
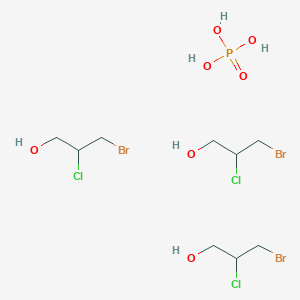
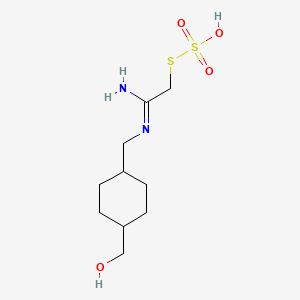
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
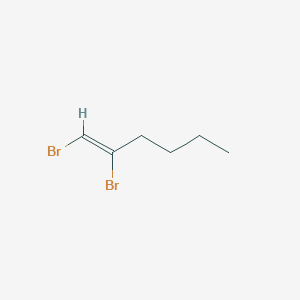

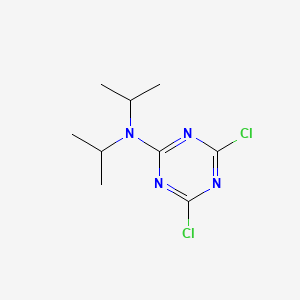
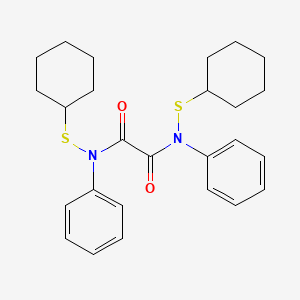
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
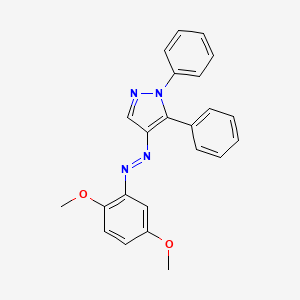

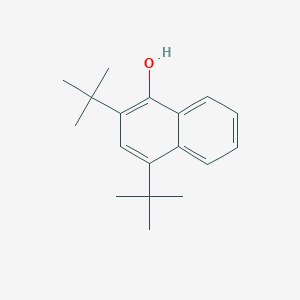
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
